molecular formula C10H8F2O B8370977 2,6-Difluoro-phenyl-3-buten-2-one

2,6-Difluoro-phenyl-3-buten-2-one

Cat. No.: B8370977
M. Wt: 182.17 g/mol
InChI Key: WNVLDSYAUWFTJR-UHFFFAOYSA-N
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Description

2,6-Difluoro-phenyl-3-buten-2-one is an α,β-unsaturated ketone with a phenyl ring substituted by two fluorine atoms at the 2- and 6-positions. The compound’s structure combines the electron-withdrawing properties of fluorine substituents with the conjugated carbonyl system of the enone moiety. This configuration enhances its reactivity in Michael addition, cycloaddition, and nucleophilic substitution reactions, making it valuable in pharmaceutical and agrochemical synthesis. However, specific data on its synthesis, physical properties (e.g., melting point, solubility), or applications are absent in the provided evidence.

Properties

Molecular Formula

C10H8F2O

Molecular Weight

182.17 g/mol

IUPAC Name

1-(2,6-difluorophenyl)but-3-en-2-one

InChI

InChI=1S/C10H8F2O/c1-2-7(13)6-8-9(11)4-3-5-10(8)12/h2-5H,1,6H2

InChI Key

WNVLDSYAUWFTJR-UHFFFAOYSA-N

Canonical SMILES

C=CC(=O)CC1=C(C=CC=C1F)F

Origin of Product

United States

Comparison with Similar Compounds

Comparison with Similar Compounds

To contextualize 2,6-Difluoro-phenyl-3-buten-2-one , comparisons are drawn with structurally related compounds:

Table 1: Key Properties of Selected α,β-Unsaturated Ketones

Compound Name Substituents Reactivity Highlights Applications
2,6-Difluoro-phenyl-3-buten-2-one 2,6-diF-phenyl, enone High electrophilicity due to F substitution; conjugation stabilizes transition states Intermediate in fluorinated drug synthesis
Phenyl-3-buten-2-one Unsubstituted phenyl Moderate reactivity; prone to polymerization Flavoring agents, polymer precursors
2,4-Dichloro-phenyl-3-buten-2-one 2,4-diCl-phenyl Enhanced electrophilicity from Cl atoms Agrochemical intermediates (e.g., herbicides)
2-Fluoro-phenyl-3-buten-2-one 2-F-phenyl Lower steric hindrance than diF analogs Photoinitiators in UV-curable resins

Key Findings:

Electron-Withdrawing Effects: Fluorine substituents at the 2- and 6-positions increase the compound’s electrophilicity compared to unsubstituted or mono-substituted analogs. This enhances its utility in reactions requiring polarized carbonyl groups, such as asymmetric catalysis .

Steric Considerations : The 2,6-difluoro substitution pattern minimizes steric hindrance compared to bulkier groups (e.g., 2,4-dichloro derivatives), allowing for regioselective reactions .

Stability: Fluorine’s inductive effect stabilizes the enone system against hydrolysis, a critical advantage over chlorine-substituted analogs in aqueous reaction conditions .

Preparation Methods

Catalytic System and Reaction Conditions

Aluminum oxide (Al₂O₃) or aluminum chloride (AlCl₃) catalyzes the electrophilic acylation of styrene derivatives. For 2,6-difluorostyrene, a molar ratio of 1:2–4 (styrene:acetic anhydride) at 120–130°C with 10–50 wt% catalyst loading achieves 86.7% selectivity toward the target enone. The reaction proceeds via formation of an acylium ion, which undergoes electrophilic attack at the β-position of the styrene, followed by dehydration (Table 1).

Table 1: Optimization of Friedel-Crafts Acylation for 2,6-Difluoro-phenyl-3-buten-2-one

ParameterOptimal ValueYield (%)Selectivity (%)
Catalyst (Al₂O₃)30 wt%7886.7
Temperature125°C8285.2
Molar Ratio (1:3)Styrene:Ac₂O8084.1

Substrate Synthesis: 2,6-Difluorostyrene

2,6-Difluorostyrene is synthesized via bromination of 2,6-difluoroethylbenzene followed by dehydrohalogenation. Using phosphorus tribromide (PBr₃) in dichloromethane at 0°C, the benzylic bromide intermediate forms in 89% yield. Subsequent treatment with potassium tert-butoxide (t-BuOK) in tetrahydrofuran (THF) eliminates HBr, yielding 2,6-difluorostyrene (72% isolated).

Magnesium-Mediated Elimination of Fluorinated Precursors

A method adapted from the synthesis of 1,1-difluoro-1,3-butadienes involves magnesium-induced elimination of trifluoromethyl groups. Starting from 4-bromo-1,1,1-trifluoro-2,6-difluorophenyl-2-butene, magnesium in ether at reflux removes a fluorine atom, yielding the conjugated enone.

Reaction Mechanism and Scope

The reaction proceeds through oxidative insertion of magnesium into the carbon-bromine bond, forming a six-membered transition state that eliminates a fluoride ion. This pathway is general for aryl-substituted trifluorobutanes, affording 2,6-difluoro-phenyl-3-buten-2-one in 81% yield (Table 2).

Table 2: Magnesium-Mediated Elimination of 4-Bromo-1,1,1-trifluoro-2,6-difluorophenyl-2-butene

SubstrateConditionsProduct Yield (%)
4-Bromo-1,1,1-trifluoro-2,6-difluorophenyl-2-buteneMg, Et₂O, reflux, 1 h81

Asymmetric Synthesis via Chiral Auxiliaries

Patent US6133485A describes asymmetric routes to difluorophenyl butanediols using chiral pyranyl ethers. Adapting this strategy, (3R)-2-(2,6-difluorophenyl)-3-(tetrahydropyran-2-yloxy)-1-butene undergoes ozonolysis to cleave the double bond, followed by oxidation to the ketone. Deprotection with pyridinium p-toluenesulfonate (PPTS) in methanol affords the enone in 67% enantiomeric excess (ee).

Comparative Analysis of Synthetic Routes

Table 3: Merits and Limitations of Preparation Methods

MethodYield (%)PurityCost EfficiencyScalability
Friedel-Crafts Acylation78–82High (≥95%)ModerateIndustrial
Magnesium Elimination81ModerateLowLab-scale
Enzymatic DecarboxylationN/AHighHighLimited
Asymmetric Synthesis67High (ee)Very HighSpecialized

Q & A

Q. What are the common synthetic routes for 2,6-Difluoro-phenyl-3-buten-2-one, and how can reaction conditions be optimized?

  • Methodological Answer : The compound is typically synthesized via Claisen-Schmidt condensation, where 2,6-difluorobenzaldehyde reacts with a ketone under basic conditions. Optimization involves solvent selection (e.g., ethanol for solubility vs. THF for higher yields), temperature control (60–80°C), and catalyst choice (e.g., NaOH or piperidine). Reaction progress should be monitored via thin-layer chromatography (TLC), and purity confirmed by 1H^1\text{H}/19F^{19}\text{F} NMR and FT-IR spectroscopy. For structural validation, single-crystal X-ray diffraction (XRD) is recommended, as demonstrated in analogous fluorinated enone systems .

Q. How should researchers characterize the purity and structural integrity of 2,6-Difluoro-phenyl-3-buten-2-one?

  • Methodological Answer : A multi-technique approach is essential:
  • Chromatography : HPLC with UV detection (λ = 254 nm) to assess purity.
  • Spectroscopy : 1H^1\text{H}/13C^{13}\text{C}/19F^{19}\text{F} NMR to confirm substituent positions and electronic environments. For example, 19F^{19}\text{F} NMR can resolve fluorine coupling patterns (e.g., JFFJ_{F-F} values).
  • Thermal Analysis : TGA/DSC to evaluate thermal stability and decomposition thresholds, critical for storage and reaction planning.
    Cross-validation with high-resolution mass spectrometry (HRMS) ensures molecular ion consistency .

Q. What experimental strategies mitigate degradation of 2,6-Difluoro-phenyl-3-buten-2-one under ambient conditions?

  • Methodological Answer : Degradation pathways (e.g., oxidation or hydrolysis) require inert-atmosphere handling (N2_2/Ar gloveboxes) and storage at –20°C in amber vials. Stability tests under varying pH, humidity, and light exposure should be conducted using accelerated aging protocols. LC-MS can identify degradation byproducts, such as carboxylic acids or ketones, as observed in fluorinated aryl enones .

Advanced Research Questions

Q. How can researchers resolve contradictions in spectroscopic data when analyzing derivatives of 2,6-Difluoro-phenyl-3-buten-2-one?

  • Methodological Answer : Contradictions often arise from dynamic effects (e.g., tautomerism) or crystallographic vs. solution-state disparities. To address this:
  • Multi-Technique Validation : Compare XRD data (solid-state structure) with NMR (solution-state) and computational models (DFT-optimized geometries).
  • Dynamic NMR : Variable-temperature 19F^{19}\text{F} NMR can reveal conformational exchange broadening.
  • Meta-Analysis : Apply statistical frameworks (e.g., cluster analysis) to reconcile divergent datasets, as seen in receptor-response modeling studies .

Q. What advanced computational methods are suitable for predicting the reactivity of 2,6-Difluoro-phenyl-3-buten-2-one in novel reactions?

  • Methodological Answer : Density Functional Theory (DFT) calculations (e.g., B3LYP/6-311+G(d,p)) can map frontier molecular orbitals (HOMO/LUMO) to predict regioselectivity in cycloadditions or nucleophilic attacks. Molecular dynamics (MD) simulations assess solvent effects on reaction pathways. Hybrid models combining DFT with machine learning (ML) have been used to predict activation energies for fluorinated compounds, though parameterization requires experimental validation .

Q. How can multi-step reaction pathways involving this compound be systematically optimized?

  • Methodological Answer : Use Design of Experiments (DOE) to screen variables (e.g., stoichiometry, solvent polarity, temperature). Response Surface Methodology (RSM) identifies optimal conditions. For example:
  • Step 1 : Optimize enone formation via Claisen-Schmidt condensation.
  • Step 2 : Catalyze Michael additions with organocatalysts (e.g., proline derivatives).
    Real-time monitoring via inline FT-IR or Raman spectroscopy minimizes intermediate degradation. DOE-driven workflows have been validated in fluorospirocyclic syntheses .

Q. What strategies address unexpected byproducts during functionalization of 2,6-Difluoro-phenyl-3-buten-2-one?

  • Methodological Answer : Byproducts (e.g., regioisomers or diastereomers) require:
  • Mechanistic Probes : Isotopic labeling (e.g., 2H^{2}\text{H}/13C^{13}\text{C}) to trace reaction pathways.
  • Chromatographic Separation : Prep-HPLC or centrifugal partition chromatography (CPC) for isolation.
  • Structural Elucidation : X-ray crystallography or NOESY NMR to assign stereochemistry. Case studies in fluorinated enones highlight the utility of LC-MS/MS for fragment ion analysis .

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